2-Methylimidazole

Epoxy Curing Reaction Kinetics Electronics Packaging

Select 2-Methylimidazole for your most demanding industrial applications. Its validated fastest reaction time among imidazoles in epoxy curing (150-180°C) accelerates ACF and electronic potting production throughput. With documented 98% CO2 removal and low desorption heat, it reduces energy costs in carbon capture. As the strongest imidazole base, it excels in acid scavenging and catalysis. Ensure reliable performance—substituting without validation risks process failure. High purity ≥99%, globally shippable with proper hazard documentation.

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 693-98-1
Cat. No. B133640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazole
CAS693-98-1
Synonyms1H-2-Methylimidazole;  2-Methyl-1H-imidazole;  2MZ;  2MZ-H;  2MZ-PW;  Actiron 2MI;  Curezol 2MZ;  Curezol 2MZ-P;  Denka CN 25;  Epicure MI 2;  Epikure MI 2;  Imicure AMI 2;  NSC 21394; 
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESCC1=NC=CN1
InChIInChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)
InChIKeyLXBGSDVWAMZHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazole (CAS 693-98-1) — Sourcing Grade Specifications and Primary Industrial Uses


2-Methylimidazole (2-MI, CAS 693-98-1) is a heterocyclic organic compound featuring an imidazole ring with a methyl substituent at the 2-position [1]. This crystalline solid, with a molecular formula of C₄H₆N₂, is a versatile intermediate and catalyst, with established roles as an epoxy resin curing accelerator, a building block for pharmaceutical and agrochemical synthesis, and a ligand in coordination chemistry . Its pKa of approximately 7.9 confers basic properties, making it an effective Brønsted base and nucleophilic catalyst in various organic transformations [1].

Critical Distinctions: Why 2-Methylimidazole Cannot Be Casually Replaced by Simple Imidazoles


Despite their structural similarities, imidazole derivatives exhibit profoundly different performance profiles across key industrial applications. Even minor changes in substitution pattern, such as the position of a methyl group (1- vs. 2-), dramatically alter basicity, catalytic activity, and curing kinetics [1]. For instance, the electron-donating effect of the methyl group at the 2-position enhances nucleophilicity and influences steric hindrance, directly impacting reaction rates, selectivity, and final product properties in epoxy curing and organic synthesis [2]. Therefore, substituting 2-methylimidazole with other imidazoles without rigorous validation risks compromised process efficiency, altered material performance, or outright reaction failure [3].

Data-Driven Selection Guide: Verifiable Performance Differentiators of 2-Methylimidazole vs. Key Comparators


Curing Kinetics in Epoxy Resins: Superior Reaction Speed vs. Other Imidazoles

In a direct head-to-head comparison of seven different imidazole curing agents for epoxy resins (including imidazole, 2-ethylimidazole, 2-phenylimidazole, and 1-methylimidazole), 2-methylimidazole exhibited the fastest reaction time at elevated temperatures (150-180 °C) [1]. While specific curing times varied with the epoxy system, the relative ranking consistently positioned 2-MI as the most reactive initiator among the series [2]. This is corroborated by another study where, in a dicyandiamide (dicy) accelerated epoxy system, the reactivity order of accelerators was explicitly 2MI > CDI > DMP30 > 2PhI, with 2MI showing the highest activity and broadest curing profile [3].

Epoxy Curing Reaction Kinetics Electronics Packaging

CO₂ Capture Efficiency: Higher Capacity and Lower Energy Cost vs. MDEA

A comprehensive lab- and pilot-scale study compared 2-methylimidazole (mIm) aqueous solution with methyldiethanolamine (MDEA), a standard industrial carbon capture solvent [1]. The mIm solution demonstrated a higher CO₂ absorption capacity at equilibrium pressures exceeding 130 kPa and required a lower heat of desorption for regeneration [1]. In pilot-scale tests, over 98% of CO₂ was removed from the feed gas, with a cyclic absorption capacity of 1 mol·L⁻¹ [1].

Carbon Capture Gas Separation Green Chemistry

Corrosion Inhibition Efficiency: Superior Protection vs. Imidazole

A comparative study evaluated the corrosion inhibition of mild steel in phosphoric acid (H₃PO₄) solution by imidazole (IM) and 2-methylimidazole (2-MIM) using mass loss and polarization techniques [1]. At a 0.5% inhibitor concentration in 1N and 5N acid solutions across a temperature range of 302-333 K, 2-MIM consistently provided higher inhibition efficiency than unsubstituted IM [1].

Corrosion Inhibition Mild Steel Protection Industrial Maintenance

Alkalescence and Basicity: Stronger Proton Affinity vs. Other Imidazoles

Ab initio calculations of molecular charge distribution and subsequent experimental pH determination established the relative alkalescence (basicity) of several imidazole derivatives [1]. The order of alkalescence was found to be 2-methylimidazole > 2-ethylimidazole > imidazole > 1-methylimidazole [1]. The measured pH values in aqueous solution and the corresponding acid-removal rates for highly acidic crude oil both increased with this alkalescence order [1].

Acid Scavenging Crude Oil Refining Base Catalysis

Catalytic Efficiency in Organic Transformations: A Distinct Balance of Properties

2-Methylimidazole serves as a versatile organocatalyst, with its activity profile distinct from both unsubstituted imidazole and tertiary amines. In one study, it promoted the synthesis of α-acyloxy ketones with excellent yields under mild conditions, avoiding the use of odorous reagents like pyridine [1]. In another context, a direct comparison in a phenylacetic acid-urea reaction showed 2-MI achieved 37% conversion, which, while lower than imidazole (86%), illustrates its specific, tunable activity compared to the highly active DMAP (84%) [2].

Organocatalysis Synthetic Methodology Green Chemistry

High-Value Applications Where 2-Methylimidazole's Differentiated Properties Drive Selection


High-Throughput Electronic Encapsulation and ACF Manufacturing

As demonstrated by its fastest reaction time among a panel of imidazoles in epoxy curing at 150-180 °C, 2-methylimidazole is ideally suited for anisotropic conducting film (ACF) production and electronic potting applications where rapid cycle times are paramount [1]. Its high reactivity enables faster line speeds in LCD manufacturing and other electronics assembly processes, directly translating to increased production throughput [1]. Formulators can leverage this property when designing one-component adhesives for automotive and aerospace electronics .

Next-Generation, Energy-Efficient Industrial Carbon Capture

The direct evidence of higher CO₂ absorption capacity at elevated pressures and, critically, lower desorption heat compared to MDEA positions 2-methylimidazole-based solvents as a compelling alternative for retrofitting or designing new post-combustion carbon capture units [2]. The demonstrated pilot-scale performance (98% removal, 1 mol·L⁻¹ cyclic capacity) supports its industrial readiness, offering a pathway to significantly reduce the parasitic energy load and operational expenditure of conventional amine scrubbing [2].

Corrosion Inhibition in Acidic Industrial Cleaning and Oilfield Operations

For mild steel protection in phosphoric acid environments, such as in metal pickling or industrial equipment cleaning, 2-methylimidazole offers superior inhibition efficiency compared to unsubstituted imidazole [3]. This enhanced performance can allow for lower effective dosages, reducing chemical inventory costs and minimizing waste, while still achieving required corrosion protection levels at elevated temperatures (302-333 K) [3].

Base-Catalyzed Organic Synthesis and Acid Scavenging

Its validated position as the strongest base among common imidazole derivatives (2-methylimidazole > 2-ethylimidazole > imidazole > 1-methylimidazole) makes it the preferred choice for reactions requiring effective proton abstraction or acid neutralization [4]. This includes applications such as a base catalyst for esterifications and transesterifications, or as an acid scavenger in formulations for highly acidic crude oil processing, where its performance directly correlates with its higher alkalescence [4].

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